2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
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Overview
Description
Indole is a heterocyclic compound that is prominent in many natural and non-natural products of biological and pharmaceutical importance . It is often considered as a “privileged scaffold” within the drug discovery arena . The compound you mentioned contains an indole group, which suggests it may have biological activity.
Molecular Structure Analysis
The molecular structure of indole compounds is characterized by a benzopyrrole structure, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .
Chemical Reactions Analysis
Indole compounds are versatile building blocks in synthesis, providing access to diverse heterocycles . They are also substrates for asymmetric dearomatisation .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole compounds can vary widely. They are generally crystalline and colorless in nature with specific odors .
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Indole Synthesis
Indoles are a crucial structural motif found in a wide array of natural products and pharmaceuticals. The compound , due to its structural features, could be implicated in the synthesis of indole derivatives. For instance, the development of novel methods for indole synthesis has seen significant interest, highlighting the versatility of indole chemistry in organic synthesis and drug development (Taber & Tirunahari, 2011). Such methods are crucial for the synthesis of indole alkaloids, which have a range of pharmacological activities.
Antiestrogenic Compounds
In the realm of medicinal chemistry, research into nonsteroidal antiestrogens showcases the exploration of compounds for therapeutic applications, particularly in the treatment of hormone-dependent cancers (Magarian et al., 1994). While not directly related, the structural sophistication of such compounds, including sulfonamide functionalities, underscores the potential of the compound for similar applications.
Environmental and Ecotoxicological Research
Herbicide Research and Toxicity
The study of herbicides and their environmental impact offers a relevant context for understanding the ecological implications of synthetic compounds. For instance, the widespread use and environmental persistence of herbicides such as 2,4-D have raised concerns about their toxic effects on non-target organisms and human health (Islam et al., 2017). Research in this area emphasizes the importance of assessing the environmental fate and biological effects of chemical agents, potentially applicable to the evaluation of the environmental impact of the compound .
Mechanism of Action
The mechanism of action of indole compounds can vary widely depending on their structure and the biological system they interact with. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S/c17-12-5-6-14(18)16(9-12)23(21,22)20-8-7-11-10-19-15-4-2-1-3-13(11)15/h1-6,9-10,19-20H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFMFJRKBAHBLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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